tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate
Overview
Description
Tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation and Metabolism Studies
Studies on related carbamate compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, reveal insights into their oxidation processes and metabolic pathways in both insects and mammals. These studies are crucial for understanding how these compounds are processed biologically, with implications for both environmental impact and potential therapeutic applications (Douch & Smith, 1971).
Photocatalysis and Chemical Synthesis
The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl derivatives highlights innovative methods in chemical synthesis, enabling the creation of complex organic molecules like 3-aminochromones under mild conditions. Such research underscores the role of tert-butyl carbamate derivatives in facilitating new synthetic pathways, potentially leading to novel drug molecules or materials (Wang et al., 2022).
Polymer Science
In the field of materials science, tert-butyl groups have been utilized to modify polymers, such as in the study of free volume manipulation of polyimides. By appending tert-butoxycarbonyl (t-BOC) onto polyimides and subsequently removing it, researchers can alter the physical packing structure of polymers, affecting their gas transport properties. This research has implications for developing more efficient materials for gas separation technologies (Lin et al., 2020).
Analytical Chemistry Applications
The development of methods for the simultaneous determination of various metabolites in biological samples, utilizing derivatives such as tert-butyldimethylsilyl, demonstrates the importance of tert-butyl carbamate derivatives in analytical chemistry. These methods are essential for clinical diagnostics and pharmacokinetic studies, providing insights into the metabolism of drugs and the diagnosis of diseases (Muskiet et al., 1981).
Organic Synthesis
The use of tert-butyl carbamate derivatives in the synthesis of complex organic molecules is further exemplified in studies focusing on N-(Boc) nitrone equivalents. Such research facilitates the development of novel synthetic routes, contributing to advancements in organic chemistry and medicinal chemistry (Guinchard et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological molecules.
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and multifaceted, involving both binding and enzymatic activity. The compound’s role in these reactions is crucial, as it can influence the function and activity of these biomolecules .
Cellular Effects
The effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interactions with cellular components can lead to changes in cell behavior and function .
Molecular Mechanism
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular interactions are key to its role in biochemical reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate and its effects on activity or function are important aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJQNDTZAABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.